
3,6-bis-(2,2-Diphenylethenyl)-9-(1-methylethyl)-9H-carbazole
Overview
Description
3,6-bis-(2,2-Diphenylethenyl)-9-(1-methylethyl)-9H-carbazole, commonly known as TPBi, is a highly efficient electron transport material used in the fabrication of organic light-emitting diodes (OLEDs). TPBi has gained significant attention due to its excellent thermal and morphological stability, high electron mobility, and good energy level alignment with other organic materials.
Scientific Research Applications
TPBi has found widespread use in 3,6-bis-(2,2-Diphenylethenyl)-9-(1-methylethyl)-9H-carbazole due to its high electron mobility and energy level alignment with other organic materials. This compound are used in a variety of applications, including displays, lighting, and sensors. TPBi has been shown to significantly improve the efficiency and stability of this compound, making them more viable for commercial use. Additionally, TPBi has been used as a hole-blocking material in organic solar cells, further highlighting its potential in renewable energy applications.
Mechanism of Action
TPBi acts as an electron transport material in 3,6-bis-(2,2-Diphenylethenyl)-9-(1-methylethyl)-9H-carbazole, facilitating the movement of electrons from the cathode to the emitting layer. The high electron mobility of TPBi allows for efficient charge injection and transport, resulting in improved device performance. Additionally, TPBi has been shown to improve the stability of this compound by reducing the formation of reactive oxygen species and preventing metal diffusion from the cathode.
Biochemical and Physiological Effects:
As TPBi is primarily used in electronic devices, there is limited research on its biochemical and physiological effects. However, studies have shown that TPBi is non-toxic and biocompatible, making it a promising material for biomedical applications. TPBi has been used as a scaffold material for tissue engineering, demonstrating its potential in regenerative medicine.
Advantages and Limitations for Lab Experiments
TPBi has several advantages for lab experiments, including its high purity, stability, and scalability. TPBi is also readily available from commercial suppliers, making it easy to obtain for research purposes. However, TPBi can be challenging to handle due to its high melting point and low solubility in common solvents. Additionally, TPBi may exhibit different properties depending on the synthesis method, making it important to carefully control the reaction conditions.
Future Directions
There are several future directions for TPBi research, including its use in flexible and transparent electronics, optoelectronic devices, and biomedical applications. TPBi has shown promise as a hole-blocking material in organic solar cells, and further research could lead to improved energy conversion efficiencies. Additionally, TPBi could be used in the development of biosensors and drug delivery systems due to its biocompatibility and stability. Overall, TPBi has significant potential in a variety of scientific research fields and is an exciting area of study for researchers.
properties
IUPAC Name |
3,6-bis(2,2-diphenylethenyl)-9-propan-2-ylcarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H35N/c1-31(2)44-42-25-23-32(27-38(34-15-7-3-8-16-34)35-17-9-4-10-18-35)29-40(42)41-30-33(24-26-43(41)44)28-39(36-19-11-5-12-20-36)37-21-13-6-14-22-37/h3-31H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAVQVBYBSNLRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=CC(=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H35N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596609 | |
| Record name | 3,6-Bis(2,2-diphenylethenyl)-9-(propan-2-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200697-94-5 | |
| Record name | 3,6-Bis(2,2-diphenylethenyl)-9-(propan-2-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-4-one](/img/structure/B3367833.png)


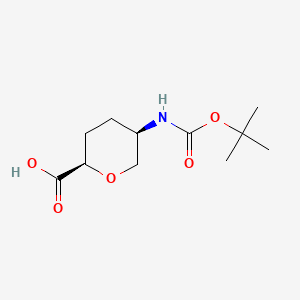
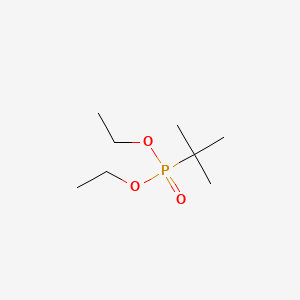
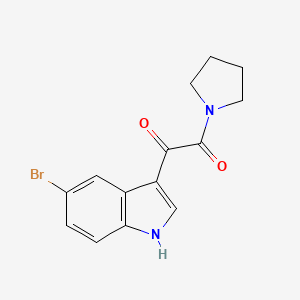
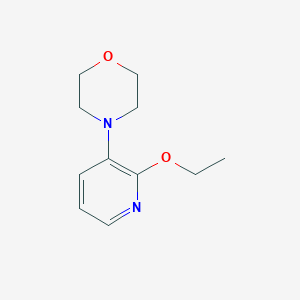
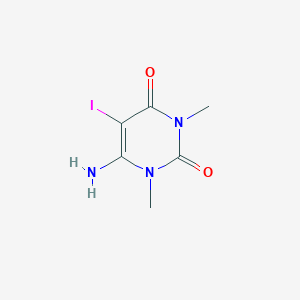
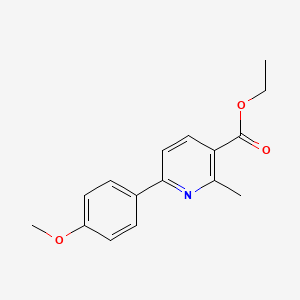


![2-[3-(Boc-amino)propoxy]benzonitrile](/img/structure/B3367891.png)
![2-Chloro-6,7,8,9-tetrahydro-7-(phenylmethyl)-5H-pyrido[2,3-D]azepine](/img/structure/B3367899.png)
